2-(2-Chloroethyl)-5-phenyl-1,3-oxazole
Description
Properties
IUPAC Name |
2-(2-chloroethyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-7-6-11-13-8-10(14-11)9-4-2-1-3-5-9/h1-5,8H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRYDSVGRXCULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70680-56-7 | |
| Record name | 2-(2-chloroethyl)-5-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Preparation Methods of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole
General Synthetic Approaches to 1,3-Oxazoles
1,3-Oxazoles are typically synthesized via cyclization reactions involving amino alcohols, acyl chlorides, or through condensation reactions between acyl cyanides and aldehydes. The substitution pattern on the oxazole ring can be controlled by the choice of starting materials or by post-synthetic modifications.
Specific Methods Relevant to 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole
Condensation of Acyl Cyanides with Aldehydes in the Presence of Base
A notable method for preparing chlorinated oxazole derivatives involves the condensation of acyl cyanides with aldehydes under basic conditions in an inert organic solvent such as dimethyl sulfoxide or dimethylformamide. This method avoids the addition of hydrogen chloride to unsaturated groups, which is problematic in acidic conditions.
For example, 2-methyl-4-chlorooxazoles can be condensed with suitable aldehyde derivatives in the presence of potassium hydroxide powder at temperatures ranging from 20 °C to 80 °C to yield chlorinated oxazole derivatives with substitutions at the 2- or 5-positions.
The reaction mixture is typically stirred for 2 hours, then cooled, and the product is isolated by precipitation and recrystallization from solvents such as methyl glycol.
This approach is adaptable to introducing a 2-chloroethyl substituent by choosing an appropriate aldehyde or halogenated side chain precursor.
Halogen Dance Isomerization and Halogenation of Oxazoles
Halogenation of preformed oxazoles is another route to introduce chlorine substituents. The "halogen dance" isomerization technique allows selective halogenation at specific positions of the oxazole ring.
- For instance, bromination of 2-phenylthio-1,3-oxazole in the presence of triethylamine and bromine in methylene chloride at low temperature followed by slow warming yields 5-bromo-2-phenylthio-1,3-oxazole with good yield (75%). Such halogenated intermediates can be further transformed to chloroethyl derivatives via nucleophilic substitution or side-chain elaboration.
Stepwise Synthesis Strategy
A plausible synthetic route for 2-(2-chloroethyl)-5-phenyl-1,3-oxazole involves:
Data Table: Representative Reaction Conditions for Preparation of Chlorinated Oxazoles
Research Findings and Notes
The condensation method under basic conditions is preferred for synthesizing 4-chlorooxazole derivatives with substitutions at the 2- or 5-positions, as it avoids side reactions common in acidic media.
The use of dimethyl sulfoxide or dimethylformamide as solvents enhances solubility and reaction efficiency for these heterocyclic condensations.
Halogen dance isomerization and selective halogenation provide a strategic route for functionalizing oxazole rings, allowing further elaboration to chloroalkyl side chains.
Despite the lack of direct literature specifically detailing the synthesis of 2-(2-chloroethyl)-5-phenyl-1,3-oxazole, the combination of these methods and intermediates strongly supports a feasible synthetic pathway.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Reduction Reactions: The oxazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of 2-(2-substituted)-5-phenyl-1,3-oxazole derivatives.
Oxidation: Formation of phenolic oxazole derivatives.
Reduction: Formation of dihydro-oxazole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Bacterial Inhibition : Research indicates that oxazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In studies, certain oxazole derivatives showed inhibition zones comparable to standard antibiotics like ampicillin and clotrimazole .
- Fungal Activity : The compound also displays antifungal activity against strains like Candida albicans and Aspergillus niger, making it a candidate for further investigation in antifungal therapies .
-
Anticancer Properties
- Cell Line Studies : Several studies have evaluated the anticancer potential of oxazole derivatives against various cancer cell lines. For example, compounds derived from oxazole structures demonstrated notable cytotoxic effects on prostate cancer (PC-3) and breast cancer (MCF7) cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects include induction of apoptosis and inhibition of cell proliferation. This is particularly relevant in the context of developing new chemotherapeutic agents .
Synthetic Methodologies
The synthesis of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole can be achieved through various chemical reactions involving starting materials that contain chloroethyl and phenyl groups. Common synthetic routes include:
- Condensation Reactions : Utilizing chloroethyl derivatives with phenyl-substituted oxazoles through condensation reactions under acidic or basic conditions.
- Cyclization Processes : Employing cyclization reactions where precursors undergo cyclization to form the oxazole ring structure .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A study conducted by Chilumula et al. evaluated a series of oxazole derivatives for their antimicrobial activity. The results indicated that certain derivatives exhibited inhibition zones significantly larger than those of standard antibiotics, suggesting a promising avenue for developing new antimicrobial agents .
Compound Inhibition Zone (mm) 17 23 18 24 Ampicillin 22 -
Case Study 2: Antitumor Activity
- Liu et al. investigated various trisubstituted oxazole derivatives for their antitumor activity against human prostate cancer cells. The study highlighted that specific compounds had IC50 values substantially lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .
Compound IC50 (µM) 60 0.0030 61 0.0047 5-Fluorouracil 0.016
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. This compound may target specific enzymes or receptors, disrupting their normal function and leading to therapeutic effects in the case of drug development .
Comparison with Similar Compounds
Key Research Findings
Substituent-Driven Reactivity : The chloroethyl group in 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole facilitates nucleophilic substitution, enabling its use in synthesizing more complex heterocycles. However, its discontinued status suggests challenges in stability or synthesis scalability .
Bioactivity Trade-offs : Chlorine and ethyl chain substitutions enhance lipophilicity but reduce hydrogen-bonding capacity compared to hydroxyl or methoxy groups, impacting target selectivity in drug design .
Biological Activity
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications based on diverse research findings.
Target Interaction
The primary target of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole is DNA, specifically the N7 nitrogen on the guanine base. The compound exerts its effects by binding to DNA and inducing crosslinking between strands, which inhibits cellular replication and transcription processes.
Biochemical Pathways
The alkylating nature of this compound interferes with critical biological processes, leading to significant alterations in cell function. It modifies proteins and nucleic acids through covalent bonding with nucleophilic sites, resulting in changes to their structure and function. This modification can disrupt signaling pathways and gene expression, ultimately affecting cellular metabolism.
Biological Effects
Cellular Impact
Research indicates that 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole inhibits cell growth and proliferation, particularly in rapidly dividing cells such as cancer cells. Its cytotoxicity has been demonstrated in various tumor cell lines, where it induces apoptosis through mechanisms involving DNA damage and subsequent cellular stress responses .
Dosage Effects
The biological activity of this compound varies significantly with dosage. Lower concentrations may induce mild stress responses, while higher doses can lead to severe toxicity, including extensive DNA damage and cell death. Studies have shown that specific dosages are required to elicit particular biological responses in animal models.
Case Studies
- Cytotoxicity in Tumor Cell Lines
- Mechanistic Studies
Table 1 summarizes key biochemical properties and effects observed with 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole:
| Property | Description |
|---|---|
| Alkylation Activity | Forms covalent bonds with nucleophiles in DNA and proteins |
| Cytotoxicity | Induces apoptosis in cancer cells at micromolar concentrations |
| Pharmacokinetics | Short half-life; primarily excreted via kidneys |
| Environmental Sensitivity | Efficacy influenced by pH, temperature, and presence of other substances |
Applications in Research
2-(2-Chloroethyl)-5-phenyl-1,3-oxazole has diverse applications:
- Chemistry : Serves as a building block for synthesizing more complex pharmaceutical compounds.
- Biology : Investigated for potential antimicrobial and anticancer properties.
- Medicine : Explored for drug development targeting specific biological pathways.
- Industry : Utilized in producing specialty chemicals and materials .
Q & A
Q. What are the established synthetic routes for 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole, and what methodological considerations ensure high yield and purity?
The synthesis of oxazole derivatives typically involves cyclization reactions. For example, analogous compounds like 3-(chlorophenyl)isoxazoles are synthesized via oxime formation with hydroxylamine hydrochloride under alkaline conditions, followed by chlorination and cyclization with acetoacetate derivatives . For 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole, key steps may include:
- Step 1 : Formation of a phenyl-substituted oxazole core using a cyclization reaction (e.g., Hantzsch synthesis).
- Step 2 : Introduction of the 2-chloroethyl group via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography or recrystallization to isolate the product, validated by HPLC (>95% purity) .
Q. How is the structural characterization of 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole performed to confirm its identity?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR to identify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, oxazole ring protons at δ 6.5–7.0 ppm) .
- X-ray crystallography : Resolve bond lengths (e.g., C-Cl bond ~1.73 Å) and dihedral angles to confirm stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]: 222.0455) .
Q. What analytical techniques are recommended to assess the purity and stability of this compound under experimental conditions?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities .
- TGA/DSC : Evaluate thermal stability (decomposition temperature >150°C) .
- Accelerated stability studies : Expose the compound to heat (40°C), humidity (75% RH), and light to monitor degradation over 4 weeks .
Advanced Research Questions
Q. How can 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole be utilized as a fluorescent probe to study membrane dynamics in cellular systems?
Fluorescent oxazole derivatives (e.g., O1O) are embedded in lipid bilayers to monitor microenvironment changes. Methodological steps include:
- Probe incorporation : Incubate the compound (1–10 µM) with cell membranes (e.g., erythrocytes or leukocytes) for 1–2 hours .
- Steady-state fluorescence spectroscopy : Measure emission spectra shifts (e.g., λex = 340 nm, λem = 420–480 nm) to detect polarity or proton donor ability changes in lipid bilayers .
- Data interpretation : A blue shift indicates reduced polarity, while a red shift suggests increased hydration .
Q. What experimental designs are appropriate to investigate reactive oxygen species (ROS) generation induced by this compound in biological models?
- Cell-based assays : Treat leukocytes or neutrophils with 2-(2-Chloroethyl)-5-phenyl-1,3-oxazole (1–50 µM) for 4–24 hours .
- ROS detection : Use fluorescent dyes (e.g., DCFH-DA) and flow cytometry to quantify intracellular ROS.
- Lipid peroxidation analysis : Measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay .
Q. How should researchers address contradictions in data regarding the compound’s effects on membrane viscosity and fluidity?
Discrepancies may arise from differences in:
- Probe localization : Fluorescent probes like O1O target glycerol backbone regions, while PH7 penetrates deeper into the bilayer .
- Experimental conditions : Varying concentrations (e.g., 1% vs. 5% w/v) or exposure durations (4 vs. 24 hours) alter membrane responses .
- Validation : Cross-validate using complementary techniques (e.g., fluorescence recovery after photobleaching (FRAP) for membrane fluidity) .
Methodological Notes
- Synthesis optimization : Substitute chloroethyl groups using Pd-catalyzed cross-coupling for regioselectivity .
- Membrane studies : Include control experiments with membrane-disrupting agents (e.g., Triton X-100) to validate probe specificity .
- ROS assays : Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to confirm ROS-mediated effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
